Cas no 108273-89-8 (L-alpha-monopentadecanoyl lysophosphatidyl choline)

L-alpha-monopentadecanoyl lysophosphatidyl choline 化学的及び物理的性質
名前と識別子
-
- L-alpha-monopentadecanoyl lysophosphatidyl choline
- 1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine
- 15:0 LYSO PC
- 1-pentadecanoyl-sn-glycero-3-phosphocholine
- 1-pentadecanoyl-sn-glycero-3-phosphocholine; PC(15:0/0:0)
- 15:0 Lyso PC, 1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, powder
- LyPC(15:0)
- DTXSID301334465
- 108273-89-8
- CHEMBL467728
- Lysophosphatidylcholine(15:0/0:0)
- 3,5,9-Trioxa-4-phosphatetracosan-1-aminium,4,7-dihydroxy-N,N,N-trimethyl-10-oxo-,innersalt,4-oxide,(7R)-
- CHEBI:131924
- CS-0440884
- PC(15:0)
- Lysophosphatidylcholine (15:0)
- 3,5,9-Trioxa-4-phosphatetracosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)-
- [(2R)-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- (R)-2-hydroxy-3-(pentadecanoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate
- RJZVWDTYEWCUAR-JOCHJYFZSA-N
- LPC(15:0)
- LMGP01050016
- LPC(15:0/0:0)
- LysoPC(15:0/0:0)
- LysoPC(15:0)
- PC(15:0/0:0)
- Lysophosphatidylcholine (15:0/0:0)
- 3,5,9-Trioxa-4-phosphatetracosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (R)-
- LyPC(15:0/0:0)
- 1-pentadecanoyl-glycero-3-phosphocholine
- (2R)-2-Hydroxy-3-(pentadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- LPC 15:0
- Lysophosphatidylcholine(15:0)
- 15:0 Lyso PC
- HY-W329357
-
- MDL: MFCD00674356
- インチ: InChI=1S/C23H48NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24(2,3)4/h22,25H,5-21H2,1-4H3/t22-/m1/s1
- InChIKey: RJZVWDTYEWCUAR-JOCHJYFZSA-N
- SMILES: CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
計算された属性
- 精确分子量: 481.31683987g/mol
- 同位素质量: 481.31683987g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 32
- 回転可能化学結合数: 23
- 複雑さ: 503
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5
- トポロジー分子極性表面積: 105Ų
じっけんとくせい
- 濃度: 10 mg/mL (855576C-25mg)
L-alpha-monopentadecanoyl lysophosphatidyl choline Security Information
- 危険物輸送番号:UN 1888 6.1 / PGIII
- 储存条件:−20°C
L-alpha-monopentadecanoyl lysophosphatidyl choline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P94520-100mg |
LysoPC(15:0) |
108273-89-8 | 100mg |
¥2248.0 | 2021-09-04 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P130492-25mg |
L-alpha-monopentadecanoyl lysophosphatidyl choline |
108273-89-8 | >99% | 25mg |
¥3164.90 | 2023-09-01 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030972-25mg |
L-alpha-monopentadecanoyl lysophosphatidyl choline |
108273-89-8 | 99% | 25mg |
¥3798 | 2024-05-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P94520-25mg |
LysoPC(15:0) |
108273-89-8 | 25mg |
¥2028.0 | 2021-09-04 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 855576P-25MG |
15:0 Lyso PC |
108273-89-8 | 25mg |
¥2005.39 | 2023-11-02 | ||
eNovation Chemicals LLC | Y1249619-25mg |
1-PENTADECANOYL-2-HYDROXY-SN-GLYCERO-3-PHOSPHOCHOLINE |
108273-89-8 | 99% | 25mg |
$440 | 2024-06-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P864332-25mg |
1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine |
108273-89-8 | >99% | 25mg |
¥2,595.60 | 2022-09-01 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 855576C-25MG |
15:0 Lyso PC |
108273-89-8 | 1-pentadecanoyl-2-hydroxy- | 25MG |
1526.98 | 2021-05-14 | |
Aaron | AR008SMZ-25mg |
1-PENTADECANOYL-2-HYDROXY-SN-GLYCERO-3-PHOSPHOCHOLINE |
108273-89-8 | 25mg |
$391.00 | 2025-02-10 | ||
A2B Chem LLC | AE09263-25mg |
1-PENTADECANOYL-2-HYDROXY-SN-GLYCERO-3-PHOSPHOCHOLINE |
108273-89-8 | >99% | 25mg |
$1329.00 | 2024-04-20 |
L-alpha-monopentadecanoyl lysophosphatidyl choline 関連文献
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
L-alpha-monopentadecanoyl lysophosphatidyl cholineに関する追加情報
Introduction to L-alpha-monopentadecanoyl lysophosphatidyl choline (CAS No. 108273-89-8)
L-alpha-monopentadecanoyl lysophosphatidyl choline, a compound with the chemical identifier CAS No. 108273-89-8, represents a significant advancement in the field of lipid-based pharmaceuticals and biotechnology. This specialized phospholipid derivative has garnered considerable attention due to its unique structural properties and versatile applications in drug delivery systems, cell membrane research, and therapeutic interventions.
The molecular structure of L-alpha-monopentadecanoyl lysophosphatidyl choline consists of a glycerol backbone, two fatty acid chains, and a phosphate group. The presence of a single pentadecanoyl chain on the lysophosphatidyl choline moiety imparts distinct physicochemical characteristics that make it an attractive candidate for various biomedical applications. Specifically, the longer fatty acid chain enhances membrane curvature and stability, which is particularly beneficial in formulating stable lipid nanoparticles for drug encapsulation.
Recent studies have highlighted the potential of L-alpha-monopentadecanoyl lysophosphatidyl choline in enhancing the bioavailability of therapeutic agents. Its ability to self-assemble into spherical vesicles or liposomes allows for efficient encapsulation of hydrophobic and hydrophilic drugs alike. This property has been exploited in clinical trials targeting oncology, where the compound has shown promise in delivering chemotherapeutic agents directly to tumor cells while minimizing systemic toxicity.
Moreover, the biocompatibility and biodegradability of L-alpha-monopentadecanoyl lysophosphatidyl choline make it an ideal candidate for biomedical implants and tissue engineering applications. Research indicates that this phospholipid can facilitate the growth of stem cells and promote tissue regeneration by creating a supportive extracellular matrix environment. The structural flexibility of its fatty acid chains also allows it to interact seamlessly with natural phospholipids in cell membranes, reducing immunogenicity and improving compatibility.
In the realm of nanomedicine, L-alpha-monopentadecanoyl lysophosphatidyl choline has been utilized to develop targeted drug delivery systems that exhibit pH-sensitive release profiles. This feature is particularly advantageous for treating diseases such as cancer, where tumors often exhibit acidic microenvironments. By incorporating this phospholipid into nanocarriers, researchers have achieved selective drug release within tumor tissues, thereby increasing therapeutic efficacy while sparing healthy cells.
The compound's role in vaccine development has also been extensively explored. Its ability to stabilize antigenic proteins and enhance immune responses has led to its incorporation into next-generation vaccine formulations. Clinical trials have demonstrated that vaccines formulated with L-alpha-monopentadecanoyl lysophosphatidyl choline-based adjuvants elicit stronger and more sustained immune responses compared to traditional adjuvants.
Another emerging application of L-alpha-monopentadecanoyl lysophosphatidyl choline is in the field of regenerative medicine. Studies have shown that this phospholipid can promote the differentiation of mesenchymal stem cells into various cell types, including neurons and cardiomyocytes. This capability holds significant promise for treating degenerative diseases such as Alzheimer's and heart failure by restoring damaged tissues with functional cell populations.
The industrial production of L-alpha-monopentadecanoyl lysophosphatidyl choline has seen considerable advancements in recent years, with processes becoming more efficient and environmentally sustainable. Innovations in enzymatic synthesis have enabled the production of high-purity batches with minimal byproducts, ensuring consistency and reliability for pharmaceutical applications.
In conclusion, L-alpha-monopentadecanoyl lysophosphatidyl choline (CAS No. 108273-89-8) represents a cornerstone in modern lipid chemistry with far-reaching implications for medicine and biotechnology. Its unique properties continue to drive innovation across multiple disciplines, offering new hope for treating complex diseases and advancing therapeutic methodologies.
108273-89-8 (L-alpha-monopentadecanoyl lysophosphatidyl choline) Related Products
- 547-63-7(Methyl isobutyrate)
- 898617-93-1(3-(2,5-dimethylphenyl)amino-6-(4-methoxyphenyl)methyl-4,5-dihydro-1,2,4-triazin-5-one)
- 851176-39-1(2-chloro-N-(5-chlorothiophen-2-yl)methyl-N-(prop-2-en-1-yl)acetamide)
- 2228786-07-8(1-(4-Bromo-3-methylbutyl)pyrrolidine)
- 1804060-43-2(2-(Bromomethyl)-4-hydroxyphenylpropanal)
- 2097932-78-8(4-(2,5-dioxopyrrolidin-1-yl)-N-2-(furan-2-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide)
- 1361544-42-4(3-Amino-2-(2,3,5-trichlorophenyl)pyridine-6-acetic acid)
- 2229680-07-1(methyl 1-methyl-4-(3-oxobut-1-en-1-yl)-1H-pyrazole-3-carboxylate)
- 922005-85-4(3-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)
- 893942-07-9(N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-1-benzofuran-2-carboxamide)




